N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide is an organic compound with a complex structure that includes a cyanophenyl group, a methylideneamino linkage, and a dihydroxy-benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide typically involves the condensation of 4-cyanobenzaldehyde with 2,4-dihydroxybenzamide in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Cyanophenyl)methylideneamino]benzenesulfonamide
- N-[(4-Cyanophenyl)methylideneamino]-3,5-dihydroxy-benzamide
Uniqueness
N-[(4-Cyanophenyl)methylideneamino]-2,4-dihydroxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
5284-35-5 |
---|---|
Molecular Formula |
C15H11N3O3 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
N-[(4-cyanophenyl)methylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C15H11N3O3/c16-8-10-1-3-11(4-2-10)9-17-18-15(21)13-6-5-12(19)7-14(13)20/h1-7,9,19-20H,(H,18,21) |
InChI Key |
UQOSTQXGXOYPMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.